molecular formula C12H20N2O3 B093449 Barbituric acid, 5-isopentyl-5-propyl- CAS No. 17013-42-2

Barbituric acid, 5-isopentyl-5-propyl-

Cat. No. B093449
CAS RN: 17013-42-2
M. Wt: 240.3 g/mol
InChI Key: RDYMEDVXKQMMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbituric acid, 5-isopentyl-5-propyl-, is a chemical compound that belongs to the family of barbiturates. It was first synthesized in 1902 by German chemist Adolf von Baeyer. Barbiturates are known for their sedative, hypnotic, and anesthetic properties. They act as central nervous system depressants and are commonly used to treat anxiety, insomnia, and seizures.

Mechanism Of Action

Barbiturates act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. Barbiturates enhance the activity of GABA, leading to increased inhibition of neuronal activity and producing sedative, hypnotic, and anesthetic effects.

Biochemical And Physiological Effects

Barbiturates such as barbituric acid, 5-isopentyl-5-propyl-, have a wide range of biochemical and physiological effects. They can cause respiratory depression, decrease heart rate and blood pressure, and impair cognitive function. They can also lead to dependence and addiction with prolonged use.

Advantages And Limitations For Lab Experiments

Barbiturates have been widely used in laboratory experiments to study the effects of central nervous system depressants. They are useful for studying the mechanism of action of GABA and for developing new drugs with improved pharmacological properties. However, their use is limited due to their potential for toxicity and dependence.

Future Directions

There are several future directions for research on barbituric acid, 5-isopentyl-5-propyl-, and other barbiturates. One area of interest is the development of new barbiturate derivatives with improved pharmacological properties, such as reduced toxicity and increased selectivity for specific GABA receptor subtypes. Another area of interest is the study of the long-term effects of barbiturate use on cognitive function and the brain. Additionally, there is a need for further research on the potential for barbiturate dependence and addiction, and the development of new treatments for these conditions.
Conclusion
Barbituric acid, 5-isopentyl-5-propyl-, is a widely studied compound in the family of barbiturates. Its properties and behavior have been extensively researched, and it has been used as a reference compound in the development of new barbiturate derivatives. While barbiturates have proven to be useful in laboratory experiments, their potential for toxicity and dependence limits their use in clinical settings. Further research is needed to develop new drugs with improved pharmacological properties and to better understand the long-term effects of barbiturate use on cognitive function and the brain.

Synthesis Methods

The synthesis of barbituric acid, 5-isopentyl-5-propyl-, involves the reaction of barbituric acid with isopentyl alcohol and propyl bromide. The reaction is carried out in the presence of a strong base such as sodium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

Barbituric acid, 5-isopentyl-5-propyl-, has been widely used in scientific research as a reference compound for studying the properties and behavior of barbiturates. It has been used in the development of new barbiturate derivatives with improved pharmacological properties.

properties

CAS RN

17013-42-2

Product Name

Barbituric acid, 5-isopentyl-5-propyl-

Molecular Formula

C12H20N2O3

Molecular Weight

240.3 g/mol

IUPAC Name

5-(3-methylbutyl)-5-propyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-4-6-12(7-5-8(2)3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17)

InChI Key

RDYMEDVXKQMMHS-UHFFFAOYSA-N

SMILES

CCCC1(C(=O)NC(=O)NC1=O)CCC(C)C

Canonical SMILES

CCCC1(C(=O)NC(=O)NC1=O)CCC(C)C

Other CAS RN

17013-42-2

synonyms

5-(3-Methylbutyl)-5-propylbarbituric acid

Origin of Product

United States

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